molecular formula C10H14ClN3 B1361653 2-Chloro-6-(4-methylpiperidin-1-yl)pyrazine CAS No. 885704-66-5

2-Chloro-6-(4-methylpiperidin-1-yl)pyrazine

Cat. No.: B1361653
CAS No.: 885704-66-5
M. Wt: 211.69 g/mol
InChI Key: VBKTYBAQFJUFJS-UHFFFAOYSA-N
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Description

2-Chloro-6-(4-methylpiperidin-1-yl)pyrazine is a chemical compound with the molecular formula C10H14ClN3 and a molecular weight of 211.69 g/mol . This compound is characterized by the presence of a pyrazine ring substituted with a chlorine atom and a 4-methylpiperidin-1-yl group. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-(4-methylpiperidin-1-yl)pyrazine typically involves the reaction of 2,6-dichloropyrazine with 4-methylpiperidine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the substitution reaction. The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography to remove any impurities .

Types of Reactions:

    Substitution Reactions: The chlorine atom in this compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted pyrazine derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of various oxidized or reduced products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used for reduction reactions.

Major Products Formed:

  • Substituted pyrazine derivatives
  • Oxidized or reduced forms of the original compound

Scientific Research Applications

2-Chloro-6-(4-methylpiperidin-1-yl)pyrazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-6-(4-methylpiperidin-1-yl)pyrazine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

  • 2-Chloro-6-(4-methylpiperazin-1-yl)pyrazine
  • 2-Chloro-6-(4-ethylpiperidin-1-yl)pyrazine
  • 2-Chloro-6-(4-phenylpiperidin-1-yl)pyrazine

Comparison: Compared to its similar compounds, 2-Chloro-6-(4-methylpiperidin-1-yl)pyrazine is unique due to the presence of the 4-methylpiperidin-1-yl group, which imparts distinct chemical and biological properties. This structural difference can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific research applications .

Properties

IUPAC Name

2-chloro-6-(4-methylpiperidin-1-yl)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3/c1-8-2-4-14(5-3-8)10-7-12-6-9(11)13-10/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBKTYBAQFJUFJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=CN=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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